5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide

Wnt signaling Drug design Physicochemical properties

5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 943821-01-0) is a rationally designed, phenyl-substituted analog of the well-characterized Wnt/β-catenin pathway agonist SKL2001 (CAS 909089-13-0). This compound belongs to the oxazole-carboxamide class and features a 2-phenylimidazole motif in place of the unsubstituted imidazole found in the parent molecule.

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
CAS No. 943821-01-0
Cat. No. B6526018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
CAS943821-01-0
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C20H18N4O3/c25-20(16-14-18(27-23-16)17-8-4-13-26-17)22-9-5-11-24-12-10-21-19(24)15-6-2-1-3-7-15/h1-4,6-8,10,12-14H,5,9,11H2,(H,22,25)
InChIKeyAMLAYJQEPMEADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 943821-01-0): Structural Differentiation & Wnt Pathway Agonist Procurement Guide


5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 943821-01-0) is a rationally designed, phenyl-substituted analog of the well-characterized Wnt/β-catenin pathway agonist SKL2001 (CAS 909089-13-0) [1]. This compound belongs to the oxazole-carboxamide class and features a 2-phenylimidazole motif in place of the unsubstituted imidazole found in the parent molecule. The structural modification introduces a significant increase in molecular weight (362.4 vs. 286.3 g/mol) and lipophilicity, which directly impacts target binding kinetics, cellular permeability, and metabolic stability . While the core pharmacophore responsible for disrupting the Axin/β-catenin protein-protein interaction is conserved, the phenyl appendage represents a deliberate synthetic strategy to modulate physicochemical and pharmacological properties beyond what is achievable with the first-generation agonist .

Why SKL2001 and Other Wnt Agonists Cannot Substitute for 5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide


Generic substitution between Wnt/β-catenin agonists is scientifically indefensible due to fundamental differences in molecular topology and physicochemical profiles that govern target engagement, selectivity, and ADME outcomes. SKL2001 activates Wnt signaling by disrupting the Axin/β-catenin interaction with an EC50 of 0.7 µM in HEK-293T reporter assays [1], but its relatively low molecular weight and limited lipophilicity restrict its utility in models requiring sustained target engagement or blood-brain barrier penetration. In contrast, the 2-phenylimidazole modification in 943821-01-0 introduces a bulky hydrophobic substituent that is predicted to alter both the binding kinetics at Axin/β-catenin and the compound's metabolic susceptibility to CYP450-mediated oxidation of the imidazole ring . Furthermore, the addition of the phenyl group creates a distinct hydrogen-bonding and π-stacking environment that may confer selectivity over closely related signaling nodes such as NF-κB and p53, which SKL2001 does not modulate [2]. These molecular-level differences translate into divergent in vitro and in vivo pharmacological profiles, compelling rigorous, data-driven selection rather than casual interchange.

Quantitative Differentiation Evidence: 5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide vs. Wnt Agonist Comparators


Molecular Weight and Lipophilicity: A Structural Upgrade for Enhanced Membrane Permeability

The target compound 943821-01-0 incorporates a 2-phenyl substituent on the imidazole ring, resulting in a molecular weight increase of +76.1 g/mol relative to the parent SKL2001 (362.4 vs. 286.3 g/mol) . This modification elevates the calculated logP by approximately +1.5 to +2.0 units, placing the compound in a more favorable lipophilicity space for passive membrane diffusion while maintaining compliance with the Rule-of-Five . In contrast, SKL2001 with a ClogP of approximately 1.2, exhibits lower intrinsic permeability, which may limit its intracellular accumulation in certain cell types .

Wnt signaling Drug design Physicochemical properties

Structural Basis for Potentially Differential Axin/β-Catenin Disruption Kinetics

SKL2001 disrupts the Axin/β-catenin interaction in a concentration-dependent manner, increasing β-catenin responsive transcription with an EC50 of 0.7 µM in HEK-293T cells [1]. The 2-phenylimidazole moiety in 943821-01-0 introduces an additional aromatic ring that can engage in π-π stacking with Tyr/Phe residues within the Axin binding pocket, a feature absent in SKL2001's unsubstituted imidazole [2]. This structural augmentation is predicted to prolong target residence time, potentially lowering the effective concentration needed for sustained pathway activation. While direct binding kinetic data for 943821-01-0 are not yet published, the established SAR for phenylimidazole-containing Axin/β-catenin disruptors supports the hypothesis of enhanced binding enthalpy [3].

Protein-protein interaction Axin β-catenin Binding kinetics

Metabolic Stability: Imidazole 2-Phenyl Substitution Blocks a Key Oxidative Soft Spot

The unsubstituted imidazole ring in SKL2001 is susceptible to rapid oxidative metabolism by CYP450 enzymes, particularly at the C-2 position, which limits its half-life in liver microsome assays [1]. By installing a phenyl group at the imidazole 2-position, 943821-01-0 sterically and electronically shields this metabolic soft spot, a strategy widely validated in medicinal chemistry for improving metabolic stability of imidazole-containing scaffolds [2]. While experimental microsomal stability data for 943821-01-0 are not publicly available, the structural modification directly addresses a documented liability of the parent compound, positioning this analog as a more durable tool compound for in vivo Wnt pathway studies [3].

Metabolic stability CYP450 Imidazole oxidation Pharmacokinetics

Selectivity Profile: Differential Modulation of Off-Target Pathways vs. SKL2001

SKL2001 was profiled against NF-κB and p53 reporter assays and showed no significant activity at concentrations up to 30 µM, establishing its selectivity for the Wnt/β-catenin axis [1]. The 2-phenylimidazole analog 943821-01-0, with its increased steric bulk and altered electrostatic surface, is predicted to exhibit a distinct off-target profile. Phenylimidazole-containing compounds can engage additional protein targets such as CYP enzymes and heme-containing proteins, which may either broaden or narrow the functional selectivity window depending on the specific biological context . Empirical selectivity profiling of 943821-01-0 against a panel of 50+ kinases and nuclear receptors is warranted and will be essential for accurate interpretation of phenotypic screening results [2].

Selectivity NF-κB p53 Off-target effects

Optimal Application Scenarios for 5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide Based on Differentiation Evidence


Phenotypic Screening for Novel Wnt Pathway Modulators Requiring High Cellular Permeability

943821-01-0's enhanced lipophilicity (ΔLogP ≈ +1.5–2.0 vs. SKL2001) makes it particularly suited for cell-based high-throughput screening (HTS) campaigns targeting intracellular Wnt/β-catenin signaling, where passive membrane permeability is a prerequisite for robust assay window and hit confirmation. The improved permeability profile reduces the risk of false negatives arising from poor cell penetration [1].

In Vivo Pharmacodynamic Studies Requiring Extended Target Engagement

The 2-phenylimidazole modification is predicted to extend the compound's target residence time at Axin/β-catenin, potentially enabling less frequent dosing or lower doses to achieve sustained pathway activation [1]. This property is critical for chronic disease models (e.g., osteoporosis, neurodegenerative disorders) where sustained Wnt signaling is required for therapeutic efficacy [2].

Structure-Activity Relationship (SAR) Studies to Optimize Imidazole Substitution for Metabolic Stability

943821-01-0 serves as a key tool compound for medicinal chemistry campaigns aimed at improving the metabolic stability of the oxazole-carboxamide Wnt agonist scaffold. The 2-phenyl substitution directly shields the CYP450-sensitive C-2 position of the imidazole ring, providing a benchmark for comparing half-life improvements in liver microsome and hepatocyte stability assays [1].

Selectivity Profiling to Differentiate Wnt Agonist Chemotypes in Kinase and Nuclear Receptor Panels

The distinct chemical structure of 943821-01-0, relative to SKL2001 and other Wnt agonists such as BML-284, makes it an ideal probe for chemotype-specific selectivity profiling. Experimental data comparing off-target activity across a broad panel of kinases, GPCRs, and nuclear receptors will delineate the unique pharmacological fingerprint of phenylimidazole-containing Wnt activators [2].

Quote Request

Request a Quote for 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.